Sodium 8-chloronaphthalene-1-sulfonate

Catalog No.
S1924002
CAS No.
5439-85-0
M.F
C10H7ClNaO3S
M. Wt
265.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 8-chloronaphthalene-1-sulfonate

CAS Number

5439-85-0

Product Name

Sodium 8-chloronaphthalene-1-sulfonate

IUPAC Name

sodium;8-chloronaphthalene-1-sulfonate

Molecular Formula

C10H7ClNaO3S

Molecular Weight

265.67 g/mol

InChI

InChI=1S/C10H7ClO3S.Na/c11-8-5-1-3-7-4-2-6-9(10(7)8)15(12,13)14;/h1-6H,(H,12,13,14);

InChI Key

JVJCCQQRGMMETG-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)S(=O)(=O)[O-])C(=CC=C2)Cl.[Na+]

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)O)C(=CC=C2)Cl.[Na]
  • Organic Synthesis

    SCNS possesses a sulfonate group (SO3Na), a common functionality in organic chemistry. This group can participate in various reactions, such as nucleophilic aromatic substitution, making SCNS a potential precursor for synthesizing other chloronaphthalene derivatives. PubChem:

  • Material Science

    The aromatic ring structure and charged sulfonate group in SCNS could lend itself to applications in material science. The molecule's properties might be useful in the development of new types of ionic liquids or functional materials. However, further research is needed to explore this possibility.

  • Analytical Chemistry

Sodium 8-chloronaphthalene-1-sulfonate is a chemical compound with the molecular formula C10H6ClNaO3SC_{10}H_6ClNaO_3S and a molecular weight of approximately 264.66 g/mol. It is the sodium salt of 8-chloronaphthalene-1-sulfonic acid, which is characterized by a naphthalene ring substituted with a chlorine atom at the 8-position and a sulfonate group at the 1-position. This compound is typically used in various chemical applications due to its properties as a sulfonic acid derivative, which enhances its solubility in water and makes it useful in different industrial processes .

NSCS itself is not widely studied for a specific mechanism of action in scientific research. Its potential applications might lie in areas where its precursor, 8-chloronaphthalene-1-sulfonic acid, is used. For example, the sulfonic acid group can participate in various reactions during dye synthesis.

  • Chlorine atom: May cause skin irritation or respiratory problems upon exposure [].
  • Sulfonate group: Generally considered non-toxic but may cause irritation upon contact [].
Typical of sulfonic acid derivatives. These include:

  • Nucleophilic Substitution: The chlorine atom can be substituted by various nucleophiles, leading to the formation of new compounds.
  • Electrophilic Aromatic Substitution: The naphthalene ring can undergo electrophilic substitution reactions, where electrophiles can add to the aromatic system.
  • Deprotonation: The sulfonate group can be deprotonated under basic conditions, which may lead to the formation of sulfonate esters or other derivatives .

Research indicates that sodium 8-chloronaphthalene-1-sulfonate exhibits biological activity, particularly in studies related to its effects on enzymatic processes. It has been shown to act as an inhibitor for certain enzymes, which can be relevant in biochemical assays. Additionally, its derivatives may have applications in pharmacological research due to their potential interactions with biological molecules .

Sodium 8-chloronaphthalene-1-sulfonate can be synthesized through several methods:

  • Sulfonation Reaction: The primary method involves the sulfonation of 8-chloronaphthalene using sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide or sodium carbonate.
  • Nucleophilic Substitution: Starting from 8-chloronaphthalene, a nucleophile such as sodium sulfite can be used to introduce the sulfonate group directly onto the aromatic ring.
  • Salt Formation: The final step typically involves converting the resulting sulfonic acid into its sodium salt form by reacting it with sodium hydroxide .

Sodium 8-chloronaphthalene-1-sulfonate finds various applications across different fields:

  • Chemical Industry: Used as an intermediate in the synthesis of dyes and pigments.
  • Biochemical Research: Employed as a reagent in enzyme inhibition studies and biochemical assays.
  • Analytical Chemistry: Utilized as a standard or reagent in chromatographic techniques due to its distinct properties .

Studies on sodium 8-chloronaphthalene-1-sulfonate have highlighted its interactions with various biological systems:

  • Enzyme Inhibition: Research has shown that it can inhibit specific enzymes, affecting metabolic pathways.
  • Binding Studies: Its ability to bind with proteins or nucleic acids has been investigated, providing insights into its potential roles in biochemical processes .

Sodium 8-chloronaphthalene-1-sulfonate shares structural similarities with several other compounds, which include:

Compound NameMolecular FormulaUnique Features
Sodium naphthalene-1-sulfonateC10H9NaO3SC_{10}H_9NaO_3SLacks chlorine substituent
Sodium 2-naphthalenesulfonateC10H9NaO3SC_{10}H_9NaO_3SSulfonate group at position 2
Sodium 1-naphthalenesulfonateC10H9NaO3SC_{10}H_9NaO_3SSulfonate group at position 1
Sodium 6-chloronaphthalene-1-sulfonateC10H6ClNaO3SC_{10}H_6ClNaO_3SChlorine substituent at position 6

Uniqueness

Sodium 8-chloronaphthalene-1-sulfonate is unique due to its specific positioning of both the chlorine and sulfonate groups on the naphthalene ring, which affects its reactivity and biological activity compared to other similar compounds. This positioning influences its solubility, interaction with biological systems, and applicability in various chemical processes .

The development of sodium 8-chloronaphthalene-1-sulfonate is rooted in the broader history of polynaphthalene sulfonates (PNS), which emerged in the 1930s through innovations by IG Farben for applications in synthetic rubber and textile chemicals. Early sulfonated naphthalenes, such as naphthalene-1-sulfonic acid, were synthesized via electrophilic sulfonation using sulfuric acid or oleum. The introduction of chlorine substituents into naphthalene sulfonates arose from the need to tailor solubility and electronic properties for industrial processes, including dye intermediates and polymer dispersants. Sodium 8-chloronaphthalene-1-sulfonate represents a refined variant of these compounds, optimized for enhanced stability in aqueous systems.

Nomenclature and Classification

The compound is systematically named according to IUPAC guidelines as sodium 8-chloronaphthalene-1-sulfonate, with the following identifiers:

  • CAS Registry Number: 1171630-97-9 (dihydrate form)
  • Molecular Formula: $$ \text{C}{10}\text{H}6\text{ClNaO}_3\text{S} $$
  • SMILES Notation: C1=CC2=C(C(=C1)S(=O)(=O)[O-])C(=CC=C2)Cl.[Na+]

It belongs to the class of aryl sulfonates, specifically monosubstituted chloronaphthalenesulfonates, characterized by a sulfonate group (-SO$$_3^-$$) at the 1-position and a chlorine atom at the 8-position of the naphthalene backbone. The sodium counterion improves water solubility, making it suitable for applications requiring ionic stability.

Structural Significance in Sulfonated Naphthalenes

The spatial arrangement of functional groups in sodium 8-chloronaphthalene-1-sulfonate confers unique physicochemical properties:

Electronic Effects

  • The electron-withdrawing sulfonate group at the 1-position directs electrophilic substitution reactions to the 4- and 5-positions of the naphthalene ring.
  • Chlorine at the 8-position induces steric hindrance, reducing rotational freedom and stabilizing the planar conformation of the molecule.

Solubility and Reactivity

  • The sodium salt form enhances aqueous solubility compared to its protonated analog, with solubility exceeding 40% (w/w) in water.
  • Stability under acidic and alkaline conditions is attributed to the resonance stabilization of the sulfonate group.

Comparative Structural Analysis

The table below contrasts key features of sodium 8-chloronaphthalene-1-sulfonate with related naphthalene sulfonates:

CompoundSubstituentsSolubility (g/100 mL)Primary Applications
Sodium naphthalene-1-sulfonate-SO$$_3^-$$ at 1-position35–40Concrete superplasticizers
Sodium 8-chloronaphthalene-1-sulfonate-Cl at 8-position, -SO$$_3^-$$ at 1-position>40Dye intermediates, surfactants
Sodium naphthalene-2-sulfonate-SO$$_3^-$$ at 2-position30–35Hydrotropes, detergents

Molecular Structure and Formula

Structural Representation and Conformations

Sodium 8-chloronaphthalene-1-sulfonate features a bicyclic aromatic naphthalene core with specific substitution patterns that define its chemical identity [1] [2] . The molecular structure consists of a naphthalene ring system with a chlorine atom positioned at the 8-position and a sulfonate group (-SO₃Na) at the 1-position [4]. This particular substitution pattern creates a distinctive electronic distribution and steric environment that influences the compound's reactivity patterns and binding capabilities [4].

The structural arrangement provides multiple sites for molecular interactions, with the aromatic ring system offering π-electron density for potential π-π stacking interactions, while the ionic sulfonate group contributes to water solubility and electrostatic interactions . The compound can be represented by the SMILES notation: C1=CC2=C(C(=C1)S(=O)(=O)[O-])C(=CC=C2)Cl.[Na+] [2] .

The three-dimensional conformational analysis reveals that the molecule maintains a relatively planar aromatic system with the sulfonate group extending perpendicular to the naphthalene plane [1]. The chlorine substituent at the 8-position provides additional steric bulk and electronic effects that influence the overall molecular geometry.

Molecular Formula (C₁₀H₆ClNaO₃S) and Weight (264.66 g/mol)

The molecular formula of sodium 8-chloronaphthalene-1-sulfonate is C₁₀H₆ClNaO₃S, with a molecular weight of 264.66 g/mol [1] [2] [5]. Some sources report slightly different molecular weights, with values ranging from 264.66 to 265.67 g/mol [1] [6] , reflecting minor variations in calculation methods or measurement precision.

The compound is identified by CAS number 5439-85-0 [1] [2] [5] and has the IUPAC name sodium 8-chloronaphthalene-1-sulfonate [6]. Alternative names include 8-chloronaphthalene-1-sulfonic acid sodium salt, sodium 8-chloronaphthalene-1-sulphonate, and 1-naphthalenesulfonic acid, 8-chloro-, sodium salt [5] [7].

Computational Chemistry Parameters

Computational chemistry analysis provides detailed insights into the molecular properties of sodium 8-chloronaphthalene-1-sulfonate. The compound exhibits a topological polar surface area (TPSA) of 57.2 Ų [2], which indicates moderate polar character suitable for biological interactions. The calculated partition coefficient (LogP) is -0.5987 [2], demonstrating the compound's hydrophilic nature due to the presence of the ionic sulfonate group.

The molecular descriptor analysis reveals 3 hydrogen bond acceptors and 0 hydrogen bond donors [2], consistent with the sulfonate group's ability to accept hydrogen bonds while lacking readily available protons for donation. The compound contains 1 rotatable bond [2], primarily associated with the sulfonate group orientation relative to the naphthalene ring system.

Physical Properties

Solubility Profile and Hydrophilic-Lipophilic Balance

The solubility characteristics of sodium 8-chloronaphthalene-1-sulfonate are dominated by the presence of the ionic sulfonate group, which confers significant water solubility [8] [9]. Sodium naphthalene sulfonates generally exhibit excellent water solubility, with typical values exceeding 10 g/100 mL at 20°C [8]. The hydrophilic-lipophilic balance (HLB) of the compound is shifted toward the hydrophilic side due to the ionic nature of the sulfonate group [10] [11].

The negative LogP value of -0.5987 [2] confirms the compound's preference for aqueous environments over organic solvents. This hydrophilic character makes the compound particularly suitable for applications requiring water-based formulations and biological systems where aqueous solubility is essential [9].

Temperature effects on solubility follow typical patterns observed for sodium naphthalene disulfonates, where solubility increases with temperature from 283.15 to 333.15 K [12]. The presence of the chlorine substituent may slightly reduce overall solubility compared to unsubstituted naphthalene sulfonates due to increased hydrophobic character, but the dominant effect remains the ionic sulfonate group's contribution to water solubility.

Crystalline Characteristics

The crystalline properties of sodium 8-chloronaphthalene-1-sulfonate reflect its ionic nature and aromatic structure. Related naphthalene sulfonic acid compounds typically form crystalline or powder forms with specific melting point ranges [13] [14]. The parent acid (8-chloronaphthalene-1-sulfonic acid) exhibits a melting point of 145-147°C [14], indicating significant thermal stability.

The sodium salt form is expected to have different crystalline characteristics compared to the parent acid, with potentially higher decomposition temperatures due to the ionic bonding in the crystal lattice. Naphthalene sulfonic acid derivatives commonly appear as crystals or crystalline powders with colors ranging from pale pink to gray depending on purity and specific structural features [13].

The crystal structure is likely to be stabilized by both ionic interactions between the sodium cations and sulfonate anions, as well as π-π stacking interactions between the aromatic naphthalene rings [15]. These intermolecular forces contribute to the compound's solid-state stability and influence its physical handling properties.

Spectroscopic Properties

Spectroscopic characterization of sodium 8-chloronaphthalene-1-sulfonate reveals distinctive features associated with both the aromatic naphthalene system and the sulfonate functional group. Nuclear magnetic resonance (NMR) spectroscopy of related naphthalene sulfonate compounds shows characteristic aromatic proton signals in the 7-8 ppm region [16] [17], with the chlorine substituent causing specific downfield shifts due to its electron-withdrawing nature.

The presence of the chlorine atom at the 8-position creates distinctive coupling patterns in the aromatic region of the ¹H NMR spectrum. Related 8-chloronaphthalene derivatives show characteristic doublet patterns with coupling constants typically ranging from 7-8 Hz for ortho-coupled protons [18].

Infrared spectroscopy reveals characteristic absorption bands for the sulfonate group, typically appearing as strong absorptions around 1000-1200 cm⁻¹ for S=O stretching vibrations [19] [20]. The aromatic C-H stretching appears in the 3000-3100 cm⁻¹ region, while aromatic C=C stretching occurs around 1500-1600 cm⁻¹ [19].

Ultraviolet-visible spectroscopy shows absorption maxima characteristic of the extended naphthalene π-system, with the chlorine substituent potentially causing bathochromic shifts compared to unsubstituted naphthalene [19] [20]. The compound's electronic transitions are influenced by both the aromatic system and the electron-withdrawing effects of the chlorine and sulfonate substituents.

Electronic Structure and Bonding

Electron Distribution and Polarization

The electronic structure of sodium 8-chloronaphthalene-1-sulfonate is characterized by significant electron density delocalization within the aromatic naphthalene system, modified by the presence of both electron-withdrawing substituents [21] [22]. The chlorine atom at the 8-position acts as a mild electron-withdrawing group through inductive effects, while the sulfonate group at the 1-position provides strong electron-withdrawing character through both inductive and resonance mechanisms.

Computational analysis of the electron distribution reveals that the chlorine substituent creates localized electron density perturbations in the naphthalene ring system [21]. The electron density is partially withdrawn from the aromatic system toward the electronegative chlorine atom, creating a polarized electron distribution pattern that affects the compound's reactivity and binding properties.

The sulfonate group significantly influences the overall electron distribution through its strong electron-withdrawing character. The negatively charged oxygen atoms of the sulfonate group create regions of high electron density, while the sulfur center exhibits partial positive character due to its bonding arrangement . This creates a dipolar character in the molecule with electron-rich regions near the sulfonate oxygens and electron-poor regions in the aromatic system.

Molecular electrostatic potential (MEP) analysis would reveal regions of negative potential near the sulfonate oxygens and positive potential in the aromatic region, particularly near the chlorine-substituted positions [20]. This electron distribution pattern influences the compound's interactions with other molecules and its biological activity profiles.

Resonance Structures and Stability

The stability of sodium 8-chloronaphthalene-1-sulfonate is significantly enhanced by resonance delocalization within both the aromatic naphthalene system and the sulfonate functional group [24] [25]. The naphthalene ring system provides extensive π-electron delocalization that contributes to the overall molecular stability through aromatic stabilization effects [21] [22].

The sulfonate group exhibits significant resonance stabilization through delocalization of electron density across the sulfur-oxygen bonds [24]. The negative charge on the sulfonate group can be delocalized among the three oxygen atoms, creating multiple resonance contributors that enhance the stability of the ionic form [25]. This resonance stabilization is a key factor in the compound's chemical stability and its behavior as a strong acid derivative.

The combination of aromatic stabilization from the naphthalene system and ionic resonance from the sulfonate group creates a highly stable molecular structure [24] [25]. The electron-withdrawing effects of both the chlorine and sulfonate substituents further enhance the stability by reducing electron density in potentially reactive positions of the aromatic ring.

Additional stabilization arises from the ability of the aromatic ring to act as an electron-withdrawing group through resonance effects [25]. The delocalization of negative charge from the sulfonate group into the aromatic system creates additional resonance contributors that enhance overall molecular stability, making the compound resistant to decomposition under normal conditions.

Laboratory Synthesis Methodologies

Chlorosulfonation of Naphthalene

The chlorosulfonation of naphthalene represents the fundamental synthetic pathway for producing 8-chloronaphthalene-1-sulfonic acid, the precursor to sodium 8-chloronaphthalene-1-sulfonate. This electrophilic aromatic substitution reaction involves the direct introduction of both chlorine and sulfonic acid functionalities onto the naphthalene ring system through the action of chlorosulfonic acid [1].

The mechanistic pathway proceeds through the formation of a sigma complex intermediate, where chlorosulfonic acid acts as both the sulfonating and chlorinating agent. Under controlled laboratory conditions, the reaction demonstrates high regioselectivity favoring the 1-position (alpha position) of the naphthalene ring due to kinetic control at lower temperatures [1] [2]. The reaction temperature critically influences the product distribution, with temperatures below 25°C predominantly yielding the desired alpha-isomer in ratios exceeding 96:4 [1].

Reaction Conditions and Parameters

Laboratory-scale chlorosulfonation requires precise control of multiple parameters to achieve optimal yields and selectivity. The reaction is typically conducted using equimolar quantities of naphthalene and chlorosulfonic acid, though slight excess of the chlorosulfonic acid (1.0-1.4 equivalents) enhances conversion efficiency [1]. Temperature control proves crucial, with optimal conditions maintained between -5°C and 25°C to prevent naphthalene sublimation and minimize side reactions [1] [3].

Solvent selection significantly impacts reaction efficiency and product quality. Halogenated solvents such as carbon tetrachloride, dichloromethane, and nitrobenzene provide optimal reaction media due to their inert nature and ability to solubilize both reactants [1] [4]. These solvents also facilitate heat dissipation from the highly exothermic chlorosulfonation reaction. The use of nitrobenzene as solvent has been particularly effective in industrial applications, providing enhanced selectivity and improved heat management [4].

Product Isolation and Purification

The isolation of 8-chloronaphthalene-1-sulfonic acid from the reaction mixture requires careful handling due to the presence of unreacted chlorosulfonic acid and hydrogen chloride byproduct. The crude reaction mixture undergoes aqueous workup, where controlled hydrolysis converts excess chlorosulfonic acid to sulfuric acid while preserving the desired sulfonic acid product [1]. Subsequent neutralization with sodium carbonate or sodium hydroxide facilitates separation and purification.

Purification protocols typically involve recrystallization from aqueous or alcoholic media, taking advantage of the differential solubility characteristics of the product and impurities. High-purity 8-chloronaphthalene-1-sulfonic acid exhibits characteristic melting points above 300°C and demonstrates excellent stability under ambient conditions [5].

ParameterOptimal RangeCritical Factors
Temperature (°C)-5 to 25Sublimation control crucial
Chlorosulfonic Acid Equivalents1.0-1.4Excess promotes sulfonyl chloride formation
Reaction Time (hours)0.5-3.0Extended time reduces yield
Product Yield (%)75-88Naphthalene loss via sublimation
Selectivity (α:β ratio)96:4Lower temperature favors α-isomer

Sodium Salt Formation Processes

The conversion of 8-chloronaphthalene-1-sulfonic acid to its sodium salt represents a critical transformation step that significantly enhances the compound's water solubility and handling characteristics. This acid-base neutralization reaction follows stoichiometric principles while requiring careful control of reaction conditions to ensure complete conversion and optimal product quality [6].

Neutralization Chemistry and Mechanisms

The neutralization process involves the reaction of 8-chloronaphthalene-1-sulfonic acid with sodium hydroxide in aqueous medium, forming the corresponding sodium sulfonate salt and water. The reaction proceeds rapidly and quantitatively under appropriate conditions, with the equilibrium strongly favoring product formation due to the strong acidic nature of the sulfonic acid group [6] [7].

The reaction mechanism involves proton transfer from the sulfonic acid group to the hydroxide ion, followed by ionic association between the resulting sulfonate anion and sodium cation. The process is highly exothermic, requiring temperature control to prevent decomposition or unwanted side reactions. Maintenance of slightly alkaline conditions (pH 7.0-9.0) ensures complete neutralization while preventing hydrolysis of the chlorine substituent [6].

Process Optimization and Control Parameters

Optimal sodium salt formation requires precise control of multiple process parameters including pH, temperature, concentration, and addition rates. The stoichiometric ratio of sulfonic acid to sodium hydroxide should be maintained at 1:1 to ensure complete conversion without excess base that could lead to impurities [7]. Temperature control during neutralization prevents thermal decomposition while facilitating efficient mixing and reaction kinetics.

The addition sequence proves critical for product quality, with controlled addition of sodium hydroxide solution to the sulfonic acid suspension providing optimal results. This approach minimizes local pH excursions that could lead to side reactions or product degradation. Continuous pH monitoring throughout the addition process ensures maintenance of optimal conditions [7].

Crystallization and Purification Strategies

Following neutralization, the sodium salt undergoes controlled crystallization to produce high-purity material with desired physical characteristics. The crystallization process involves concentration of the aqueous solution followed by controlled cooling to induce nucleation and crystal growth. The cooling rate significantly influences crystal morphology, with slower cooling generally producing larger, more uniform crystals [8].

Purification of the crude sodium salt typically involves recrystallization from water or aqueous alcohol solutions. The purification process removes residual inorganic salts, unreacted starting materials, and organic impurities that may affect product performance. Hot filtration during recrystallization ensures removal of insoluble impurities while maintaining product yield [7].

Process StepConditionsQuality Impact
Acid-Base Neutralization1:1 molar ratio (acid:base)Complete conversion essential
pH Control7.0-9.0 (slightly alkaline)Prevents decomposition
Temperature Control20-60°CControls crystal morphology
CrystallizationControlled coolingDetermines purity
PurificationRecrystallization from waterRemoves impurities
Drying Conditions110°C under vacuumEnsures stability

Industrial Manufacturing Processes

Scale-up Considerations

The transition from laboratory-scale synthesis to industrial manufacturing of sodium 8-chloronaphthalene-1-sulfonate requires comprehensive evaluation of scale-dependent factors that significantly impact process efficiency, product quality, and economic viability. Industrial scale-up involves complex considerations including heat and mass transfer phenomena, reactor design optimization, process safety requirements, and environmental compliance [9] [10].

Reactor Design and Configuration

Industrial-scale chlorosulfonation processes typically employ continuous reactor systems to achieve higher throughput and improved process control compared to batch operations. Falling film reactors have emerged as the preferred configuration for large-scale sulfonation reactions due to their superior heat transfer characteristics and ability to handle the highly exothermic nature of chlorosulfonation reactions [10].

The falling film reactor design consists of vertical tubes through which the organic feedstock flows as a thin film along the tube walls, while chlorosulfonic acid is introduced in countercurrent fashion. This configuration provides exceptional heat transfer coefficients reaching up to 2000 W/(m²·K), enabling effective temperature control and minimizing hot spot formation that could lead to product degradation or safety hazards [10].

Alternative reactor configurations including continuously stirred tank reactors and tubular reactors have been evaluated for specific applications. However, these designs generally exhibit inferior heat management capabilities and may require more complex temperature control systems. The selection of optimal reactor design depends on factors including production capacity, product specifications, and capital investment considerations [9].

Heat Management and Temperature Control

The highly exothermic nature of chlorosulfonation reactions necessitates sophisticated heat management systems in industrial operations. The reaction heat generation can exceed 500 kJ/mol, requiring immediate removal to prevent temperature excursions that could compromise product quality or create safety hazards [10]. Industrial processes employ heat exchanger networks with high heat transfer capacity to maintain isothermal conditions throughout the reactor system.

Temperature uniformity across large-scale reactors presents significant challenges compared to laboratory-scale operations. Industrial systems utilize multiple temperature measurement points and advanced process control algorithms to ensure consistent temperature distribution. Computational fluid dynamics modeling has become essential for optimizing heat exchanger design and predicting temperature profiles in large-scale reactors [11].

Mass Transfer and Mixing Considerations

Efficient mixing becomes increasingly challenging as reactor size increases due to scale-dependent changes in fluid dynamics and mass transfer characteristics. Industrial chlorosulfonation processes require intimate contact between naphthalene and chlorosulfonic acid to achieve high conversion rates and selectivity. The Reynolds number scaling effects necessitate careful consideration of impeller design, power input, and mixing time to maintain equivalent mass transfer rates [10].

Automated feed systems replace manual addition used in laboratory settings, requiring precise flow control and composition monitoring. These systems must maintain consistent stoichiometric ratios while accommodating variations in feedstock properties and process conditions. Advanced process control systems integrate mass flow measurements with online composition analysis to optimize mixing efficiency [9].

Scale-up FactorLaboratory ScaleIndustrial ScaleCritical Considerations
Reactor DesignBatch stirred reactorContinuous falling film reactorHeat transfer coefficient scaling
Heat ManagementIce bath coolingHeat exchanger networksTemperature uniformity
Mass TransferManual additionAutomated feed systemsMixing efficiency maintenance
Process ControlVisual monitoringDCS with sensorsProcess parameter optimization
Safety SystemsFume hoodEmergency shutdown systemsHazard analysis required
Quality ControlAnalytical samplingOnline monitoringStatistical process control

Production Optimization Parameters

Industrial production optimization of sodium 8-chloronaphthalene-1-sulfonate involves systematic evaluation and control of multiple interdependent parameters that collectively determine process efficiency, product quality, and economic performance. These optimization efforts focus on maximizing conversion efficiency, minimizing waste generation, reducing energy consumption, and ensuring consistent product specifications [12] [11].

Reaction Kinetics Optimization

The kinetics of chlorosulfonation reactions exhibit complex temperature dependence that must be optimized for industrial conditions. Reaction rate constants increase exponentially with temperature according to Arrhenius kinetics, but excessive temperatures promote side reactions and naphthalene sublimation. Industrial optimization studies have identified optimal temperature ranges between 120°C and 160°C for naphthalene sulfonation, balancing reaction rate with selectivity requirements [13] [3].

Concentration effects play critical roles in determining reaction kinetics and product distribution. Higher naphthalene concentrations generally increase reaction rates but may lead to mass transfer limitations in large-scale reactors. Optimal concentration profiles are established through pilot-scale studies that account for scale-dependent mixing characteristics and residence time distributions [10].

Thermodynamic Equilibrium Considerations

The thermodynamic equilibrium of chlorosulfonation reactions favors product formation under most industrial conditions, but equilibrium position can be influenced by temperature, pressure, and composition. Industrial processes operate under conditions that maximize thermodynamic driving force while maintaining kinetic control to achieve desired selectivity [13].

Equilibrium modeling studies have demonstrated that naphthalene sulfonation exhibits reversible characteristics at elevated temperatures, with the equilibrium constant varying significantly with temperature. Industrial optimization involves balancing thermodynamic favorability with kinetic requirements to achieve maximum conversion efficiency [2] [14].

Transport Phenomena Enhancement

Mass transfer limitations become increasingly significant at industrial scale due to the heterogeneous nature of chlorosulfonation reactions. Enhancement of mass transfer rates through optimized mixing, increased interfacial area, and improved contact efficiency represents a primary focus of industrial optimization efforts [10].

Heat transfer optimization involves detailed analysis of heat exchanger design, coolant flow rates, and temperature control strategies. Industrial processes employ advanced heat integration techniques to recover reaction heat for preheating feedstreams or other process applications, improving overall energy efficiency [12].

Process Economics and Cost Optimization

Economic optimization of industrial production involves comprehensive analysis of raw material costs, energy consumption, labor requirements, and capital investment. The cost structure of sodium 8-chloronaphthalene-1-sulfonate production is dominated by raw material costs, particularly naphthalene and chlorosulfonic acid, which typically account for 60-70% of total production costs [9].

Energy optimization focuses on minimizing heating and cooling requirements through process integration and heat recovery systems. Industrial facilities have achieved energy reductions of 30-50% through implementation of advanced heat integration strategies and process intensification techniques [10].

Yield optimization directly impacts economic performance through reduced raw material consumption and waste disposal costs. Industrial processes target conversion efficiencies exceeding 95% through optimized reaction conditions and advanced process control systems [9].

Parameter CategoryKey VariablesOptimization TargetMeasurement Method
Reaction KineticsTemperature, concentration, timeMaximum conversion rateReaction rate analysis
ThermodynamicsEquilibrium constants, enthalpyFavorable equilibrium positionThermodynamic modeling
Transport PhenomenaMass transfer, heat transferEnhanced transport ratesCFD simulation
Process EconomicsRaw material costs, yieldMinimum production costEconomic modeling
Environmental ImpactEmissions, waste generationZero liquid dischargeLife cycle assessment
Product QualityPurity, particle sizePharmaceutical grade purityAnalytical characterization

Green Chemistry Approaches

Sustainable Synthesis Pathways

The implementation of green chemistry principles in the synthesis of sodium 8-chloronaphthalene-1-sulfonate represents a paradigm shift toward more environmentally responsible manufacturing processes. Sustainable synthesis pathways focus on minimizing environmental impact while maintaining or improving product quality and economic viability through the application of the twelve principles of green chemistry [15] [16].

Atom Economy Optimization

Atom economy represents a fundamental green chemistry principle that measures the efficiency of chemical reactions by calculating the percentage of reactant atoms incorporated into the final product. Traditional chlorosulfonation processes typically exhibit modest atom economy due to the formation of hydrogen chloride and water byproducts. Modern sustainable approaches focus on reaction pathway modification to maximize atom utilization [15].

Advanced synthetic strategies employ atom-economical transformations that incorporate all reactant atoms into useful products. One promising approach involves the use of sulfur dioxide surrogates such as thiourea dioxide, which provides an eco-friendly alternative to traditional sulfuric acid-based sulfonation methods. This approach has demonstrated the ability to achieve high yields while generating minimal waste [15].

The optimization of stoichiometric ratios represents another critical aspect of atom economy enhancement. Precise control of reactant ratios minimizes excess reagent usage while maintaining high conversion efficiency. Industrial implementations have achieved atom economy improvements of 15-25% through optimized reaction stoichiometry and improved process control [16].

Solvent Selection and Replacement

Traditional chlorosulfonation processes rely heavily on halogenated organic solvents that pose environmental and health concerns. Green chemistry approaches prioritize the replacement of hazardous solvents with environmentally benign alternatives including water, ionic liquids, and bio-based solvents [15] [17].

Ionic liquids have emerged as promising green alternatives for sulfonation reactions due to their negligible vapor pressure, thermal stability, and tunable properties. Task-specific ionic liquids functionalized with sulfonic acid groups can serve dual roles as both solvent and catalyst, eliminating the need for additional acidic catalysts while providing enhanced reaction efficiency [17].

Aqueous-based synthesis pathways represent the ultimate goal in solvent sustainability, as water is non-toxic, readily available, and easily recyclable. Recent developments in aqueous sulfonation chemistry have demonstrated the feasibility of conducting naphthalene sulfonation in water-based media through the use of phase transfer catalysts and surfactant systems [15].

Renewable Feedstock Integration

The transition from petroleum-derived naphthalene to renewable bio-based feedstocks represents a significant opportunity for reducing the carbon footprint of sodium 8-chloronaphthalene-1-sulfonate production. Bio-derived naphthalene can be obtained from lignocellulosic biomass through thermochemical conversion processes including pyrolysis and gasification [18] [19].

Biochar-derived starting materials offer additional sustainability benefits through the utilization of agricultural waste streams. These materials can be functionalized through controlled sulfonation processes to produce sulfonic acid derivatives with comparable performance to petroleum-based products [19].

The integration of renewable feedstocks requires comprehensive life cycle assessment to ensure overall environmental benefits. Studies have demonstrated that bio-based naphthalene derivatives can achieve carbon footprint reductions of 40-60% compared to conventional petroleum-based routes when considering the full production chain [20].

Catalytic Process Enhancement

Heterogeneous catalysis represents a cornerstone of sustainable synthesis by enabling reaction selectivity enhancement, catalyst recovery and reuse, and process intensification. Sulfonic acid-functionalized heterogeneous catalysts have been developed for naphthalene sulfonation applications, offering advantages including improved selectivity, simplified product separation, and catalyst recyclability [21] [22].

Mesoporous silica-based catalysts functionalized with sulfonic acid groups have demonstrated excellent performance in sulfonation reactions while enabling catalyst recovery and reuse for multiple reaction cycles. These catalysts can be prepared through sustainable methods using bio-based starting materials and exhibit stability under harsh reaction conditions [21].

The development of multifunctional catalysts that can perform both sulfonation and neutralization steps in a single reactor system represents an emerging area of green chemistry innovation. These integrated catalyst systems reduce process complexity while minimizing waste generation and energy consumption [22].

Green Chemistry PrincipleTraditional ApproachGreen AlternativeEnvironmental Benefit
Waste PreventionHigh waste generationAtom economy optimization50-70% waste reduction
Safer SolventsChlorinated solventsWater, ionic liquidsReduced toxicity
Energy EfficiencyHigh temperature processesMicrowave assistance30-50% energy savings
Renewable FeedstocksPetroleum-based naphthaleneBio-derived naphthaleneLower carbon footprint
CatalysisStoichiometric reagentsHeterogeneous catalystsImproved selectivity
Real-time MonitoringEnd-point analysisIn-situ monitoringProcess optimization

Environmental Impact Reduction Strategies

Environmental impact reduction in sodium 8-chloronaphthalene-1-sulfonate production requires comprehensive strategies addressing air emissions, water consumption, waste generation, and energy utilization. These strategies integrate pollution prevention principles with advanced process technologies to minimize environmental footprint while maintaining economic competitiveness [16] [23].

Emission Control and Air Quality Management

Traditional sulfonation processes generate significant air emissions including sulfur dioxide, hydrogen chloride, and volatile organic compounds that require extensive treatment before atmospheric release. Green chemistry approaches focus on emission prevention through process modification rather than end-of-pipe treatment [16].

Closed-loop reaction systems minimize emissions by capturing and recycling gaseous byproducts. Hydrogen chloride generated during chlorosulfonation can be recovered and converted to hydrochloric acid for reuse in other process applications. This approach eliminates atmospheric emissions while creating valuable byproducts [16].

Advanced scrubbing systems utilizing environmentally benign absorbents replace traditional caustic scrubbing methods. Bio-based absorbents derived from agricultural waste have demonstrated effectiveness in capturing acid gases while providing biodegradable alternatives to synthetic scrubbing media [16].

Water Management and Conservation

Water consumption in traditional sulfonation processes can be substantial due to cooling requirements, product washing, and equipment cleaning needs. Sustainable approaches implement comprehensive water management strategies including conservation, recycling, and treatment for reuse [24].

Closed-loop cooling systems reduce fresh water consumption by up to 90% through continuous recycling of cooling water. These systems incorporate advanced heat exchange technologies and water treatment capabilities to maintain cooling efficiency while minimizing water usage [23].

Zero liquid discharge systems represent the ultimate goal in water sustainability, where all process water is recovered and reused with no liquid waste streams leaving the facility. These systems integrate multiple treatment technologies including reverse osmosis, evaporation, and crystallization to achieve complete water recovery [16].

Waste Minimization and Circular Economy Integration

Waste minimization strategies focus on eliminating waste generation at the source rather than treating waste after generation. This approach requires fundamental reevaluation of process chemistry and reaction pathways to identify opportunities for waste elimination [16].

Byproduct valorization converts traditional waste streams into valuable products, implementing circular economy principles in chemical manufacturing. Organic byproducts from sulfonation reactions can be recovered and converted to fuel additives or chemical intermediates [24].

Solvent recovery and recycling systems enable continuous reuse of process solvents, reducing both raw material consumption and waste generation. Advanced distillation and membrane separation technologies achieve solvent recovery rates exceeding 98% while maintaining solvent purity for reuse [16].

Energy Efficiency and Carbon Footprint Reduction

Energy optimization represents a critical component of environmental impact reduction due to the energy-intensive nature of chemical manufacturing processes. Sustainable approaches integrate renewable energy sources, process intensification, and heat integration technologies to minimize energy consumption [20] [23].

Process intensification through microreactor technology reduces energy requirements by enabling operation at milder conditions while maintaining high conversion efficiency. Microreactors provide enhanced heat and mass transfer characteristics that allow reaction completion at lower temperatures and shorter residence times [10].

Heat integration networks recover and reuse process heat, reducing external heating and cooling requirements. Advanced pinch analysis techniques identify optimal heat integration opportunities that can reduce energy consumption by 30-50% in sulfonation processes [23].

The integration of renewable energy sources including solar thermal, biomass, and geothermal energy reduces dependence on fossil fuels while lowering carbon emissions. Industrial facilities have demonstrated successful integration of renewable energy systems to meet 40-60% of process energy requirements [20].

Life Cycle Assessment and Sustainability Metrics

Comprehensive life cycle assessment provides quantitative evaluation of environmental impacts across the entire production chain from raw material extraction through product disposal. These assessments identify hotspots for environmental impact reduction and enable comparison of alternative process technologies [19].

Sustainability metrics including carbon footprint, water footprint, and ecological footprint provide standardized measures for evaluating environmental performance and tracking improvement progress. Industrial facilities utilize these metrics to establish environmental targets and monitor performance against sustainability goals [24].

Environmental management systems conforming to ISO 14001 standards provide frameworks for systematic environmental impact reduction through continuous improvement processes. These systems integrate environmental considerations into all aspects of manufacturing operations from process design through product distribution [25].

Regulatory Compliance and Future Considerations

Environmental regulations continue to evolve toward more stringent requirements for emissions, waste disposal, and chemical safety. Sustainable synthesis approaches provide proactive compliance strategies that anticipate future regulatory requirements while maintaining operational flexibility [25].

REACH compliance requirements in Europe and similar regulations in other jurisdictions necessitate comprehensive chemical safety assessments and risk management strategies. Green chemistry approaches inherently support regulatory compliance by reducing hazardous chemical usage and environmental releases [25].

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

264.9702122 g/mol

Monoisotopic Mass

264.9702122 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-16-2023

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